An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-(trifluoromethoxy)benzonitrile
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-(trifluoromethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Scaffold of Pharmaceutical Interest
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design.[1] These moieties, particularly trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3), can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, thereby enhancing its pharmacokinetic and pharmacodynamic profiles.[2][3] 2-Chloro-6-(trifluoromethoxy)benzonitrile emerges as a compound of significant interest, representing a versatile scaffold for the synthesis of novel therapeutic agents.[4] The unique electronic properties conferred by the trifluoromethoxy group, combined with the reactivity of the nitrile and the steric and electronic influence of the chlorine atom, make this molecule a compelling building block.[4]
This guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-6-(trifluoromethoxy)benzonitrile. Recognizing that publicly available data for this specific compound is limited, this document synthesizes known information with predictive insights and established analytical methodologies for structurally analogous compounds. The objective is to equip researchers and drug development professionals with a robust framework for the characterization and utilization of this and similar halogenated benzonitrile derivatives.
Molecular Profile and Key Identifiers
A precise understanding of a compound's identity is the foundation of all subsequent research. The structural and fundamental identifiers for 2-Chloro-6-(trifluoromethoxy)benzonitrile are outlined below.
Chemical Structure:
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | 2-Chloro-6-(trifluoromethoxy)benzonitrile | N/A |
| CAS Number | 886498-83-5 | N/A |
| Molecular Formula | C₈H₃ClF₃NO | N/A |
| Molecular Weight | 221.57 g/mol | N/A |
Note: Data for the specific CAS number 886498-83-5 is not widely available. Physicochemical data in the following section is based on the closely related analogue, 2-Chloro-6-(trifluoromethyl)benzonitrile (CAS: 654-70-6), to provide a reasonable estimate of expected properties.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its behavior, from formulation to its ultimate fate in the body. The following table summarizes the known and predicted properties for a close structural analogue, providing a valuable baseline for 2-Chloro-6-(trifluoromethoxy)benzonitrile.
Table of Physicochemical Properties (Analogue-Based)
| Property | Value (for 2-Chloro-6-(trifluoromethyl)benzonitrile) | Significance in Drug Development |
| Appearance | Colorless to pale yellow liquid or solid[5] | Indicates purity and stability. |
| Melting Point | ~27 - 31 °C[5] | Affects formulation (e.g., solid vs. liquid dosage forms) and is a key purity indicator. |
| Boiling Point | ~207 - 208 °C[5] | Relevant for purification (distillation) and assessing volatility. |
| Density | ~1.407 g/cm³[5] | Important for formulation processing and dosage form design. |
| Aqueous Solubility | Insoluble[5] | A critical factor for bioavailability; low solubility often requires formulation enhancement strategies. |
| Organic Solubility | Soluble in dichloromethane, toluene[5] | Guides solvent selection for synthesis, purification, and analytical method development. |
| Lipophilicity (LogP) | Predicted: ~2.5-3.5 | Influences membrane permeability, protein binding, and metabolic pathways. A moderate LogP is often desirable. |
Spectroscopic and Analytical Characterization: A Methodological Approach
Robust analytical characterization is non-negotiable for any compound intended for pharmaceutical development. A combination of spectroscopic and chromatographic techniques is essential to confirm structure and assess purity.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments would be required to confirm atomic connectivity and the chemical environment of each nucleus.
-
Mass Spectrometry (MS): MS provides the molecular weight and fragmentation patterns, confirming the elemental composition and offering clues to the structure. High-resolution mass spectrometry (HRMS) is used to determine the exact mass with high precision.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of key functional groups. For this molecule, characteristic peaks for the nitrile (C≡N) stretch (around 2230 cm⁻¹) and C-O, C-Cl, and C-F bonds would be expected.
Purity and Identity Confirmation
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the workhorse for purity analysis of small molecules.[6] A well-developed HPLC method can separate the target compound from impurities, starting materials, and byproducts.
-
Gas Chromatography (GC): For volatile and thermally stable compounds, GC, often coupled with a mass spectrometer (GC-MS), is an excellent technique for assessing purity and identifying volatile impurities.
Experimental Protocols for Physicochemical Determination
The following protocols describe standardized, self-validating methods for determining key physicochemical parameters.
Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality: DSC is a highly accurate and reproducible method for determining the melting point and heat of fusion of a crystalline solid.[7] It measures the heat flow required to raise the temperature of a sample compared to a reference. The onset temperature of the melting endotherm provides a precise melting point, while the peak shape can indicate the purity of the sample.[8]
Methodology:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 1-3 mg of the dried, powdered sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a temperature at least 20°C below the expected melting point.
-
Ramp the temperature at a controlled rate (e.g., 2-10 °C/min) through the melting transition to a temperature at least 20°C above the melting point.[8]
-
Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere.
-
-
Data Analysis: Determine the extrapolated onset temperature from the resulting endothermic peak. This value is recorded as the melting point.
Protocol 2: Thermodynamic Aqueous Solubility by HPLC-UV
Causality: Determining the equilibrium (thermodynamic) solubility is crucial as it represents the true solubility limit of a compound in a given medium, which directly impacts its potential for absorption.[9] The shake-flask method followed by HPLC quantification is the gold standard.
Methodology:
-
System Preparation: Prepare a saturated stock solution by adding an excess of the compound to the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the solution (e.g., on a shaker or stirrer) at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
Sample Collection and Filtration: After equilibration, allow the solution to stand for the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a low-binding 0.45 µm filter to remove any undissolved particles.[10]
-
Quantification:
-
Prepare a series of calibration standards of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Analyze the calibration standards and the filtered sample by a validated RP-HPLC-UV method.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the filtered sample by interpolating its peak area from the calibration curve. This concentration is the thermodynamic solubility.
-
Protocol 3: Purity Assessment by Reverse-Phase HPLC
Causality: RP-HPLC separates molecules based on their hydrophobicity.[11] It is an essential tool for quantifying the purity of a compound by separating it from any impurities.[12] The area percentage of the main peak relative to the total area of all peaks provides a measure of purity.
Methodology:
-
Column and Mobile Phase Selection:
-
Column: A C18 stationary phase is a common starting point for moderately polar compounds.[13]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water.
-
Mobile Phase B: 0.1% TFA or Formic acid in acetonitrile.
-
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute to a working concentration of ~0.1 mg/mL.[13]
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection Wavelength: Scan for an optimal wavelength using a photodiode array (PDA) detector, or use a standard wavelength like 254 nm.
-
Gradient: Start at a low percentage of Mobile Phase B, and ramp up to a high percentage over 10-20 minutes to elute all components. For example: 5% B to 95% B over 15 minutes.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
Visualization of Experimental Workflows
Diagram 1: Physicochemical Characterization Workflow
This diagram illustrates a logical flow for the comprehensive characterization of a novel benzonitrile derivative.
Caption: A logical workflow for the synthesis, purification, and full physicochemical characterization of the target compound.
Diagram 2: Analytical Technique Selection Logic
This decision tree guides the selection of primary analytical techniques based on the property being investigated.
Caption: Decision tree for selecting the appropriate analytical technique based on the characterization goal.
Implications for Drug Development
The physicochemical profile of 2-Chloro-6-(trifluoromethoxy)benzonitrile has profound implications for its potential as a drug candidate.
-
Metabolic Stability: The trifluoromethoxy group is known to be highly resistant to enzymatic degradation, particularly oxidative demethylation by cytochrome P450 enzymes.[2] This increased metabolic stability can lead to a longer biological half-life and improved bioavailability.[2]
-
Lipophilicity and Permeability: The -OCF3 group is one of the most lipophilic substituents, which generally enhances a molecule's ability to cross biological membranes, including the blood-brain barrier.[2] This property is critical for drugs targeting the central nervous system.
-
Solubility Challenges: The predicted low aqueous solubility is a common challenge in drug development.[5] This property necessitates careful formulation design, potentially involving techniques such as salt formation (if a basic or acidic handle is introduced elsewhere in the molecule), amorphous solid dispersions, or lipid-based formulations to ensure adequate absorption after administration.
-
Target Interactions: The electron-withdrawing nature of the trifluoromethoxy and nitrile groups, along with the chlorine atom, modulates the electron density of the aromatic ring. This can influence how the molecule interacts with its biological target, potentially affecting binding affinity and selectivity.
Safety and Handling
Based on safety data for analogous halogenated benzonitriles, 2-Chloro-6-(trifluoromethoxy)benzonitrile should be handled with appropriate care in a laboratory setting. It should be considered potentially harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.
Conclusion
2-Chloro-6-(trifluoromethoxy)benzonitrile is a promising chemical scaffold with features highly desirable in modern drug discovery. Its trifluoromethoxy group suggests enhanced metabolic stability and membrane permeability, while its overall structure offers multiple points for synthetic diversification. However, its predicted low aqueous solubility presents a key challenge that must be addressed through strategic formulation. The analytical and experimental protocols detailed in this guide provide a comprehensive and robust framework for the thorough characterization of this molecule, ensuring the generation of high-quality, reliable data essential for advancing any potential drug candidate through the development pipeline.
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